molecular formula C9H7Br5O B030683 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene CAS No. 35109-60-5

1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene

Cat. No.: B030683
CAS No.: 35109-60-5
M. Wt: 530.7 g/mol
InChI Key: QXWYPAKUEHGJSG-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene: is a brominated organic compound with the molecular formula C9H7Br5O and a molecular weight of 530.67 g/mol . This compound is characterized by the presence of multiple bromine atoms, which contribute to its unique chemical properties. It is primarily used as a brominated flame retardant .

Scientific Research Applications

1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene has several scientific research applications, including:

Safety and Hazards

While specific safety and hazard information for 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene is not available, similar compounds are known to be highly flammable and may cause lung damage if swallowed . They can also be irritating to the skin and their vapors may cause drowsiness and dizziness . They are very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene can be synthesized through the bromination of 1,3,5-tribromobenzene with 2,3-dibromopropanol under controlled conditions. The reaction typically involves the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide .

Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes, where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as:

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene primarily involves the interaction of its bromine atoms with other molecules. The bromine atoms can participate in:

Comparison with Similar Compounds

Uniqueness: 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene is unique due to its specific arrangement of bromine atoms and the presence of both aromatic and aliphatic bromine atoms. This unique structure imparts distinct chemical properties, making it particularly effective as a flame retardant .

Properties

IUPAC Name

1,3,5-tribromo-2-(2,3-dibromopropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br5O/c10-3-6(12)4-15-9-7(13)1-5(11)2-8(9)14/h1-2,6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWYPAKUEHGJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OCC(CBr)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052705
Record name 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene
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Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35109-60-5
Record name 2,3-Dibromopropyl 2,4,6-tribromophenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35109-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3,5-tribromo-2-(2,3-dibromopropoxy)-
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Record name Benzene, 1,3,5-tribromo-2-(2,3-dibromopropoxy)-
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Record name 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-tribromo-2-(2,3-dibromopropoxy)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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